REACTION_CXSMILES
|
Cl.[NH:2]=[C:3]1[CH2:7][CH2:6][CH2:5][NH:4]1.Br[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=O.C([O-])([O-])=O.[Na+].[Na+].O>CN(C=O)C>[C:12]1([C:10]2[N:2]=[C:3]3[CH2:7][CH2:6][CH2:5][N:4]3[CH:9]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
6.98 g
|
Type
|
reactant
|
Smiles
|
Cl.N=C1NCCC1
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then, cool the mixture to room temperature
|
Type
|
EXTRACTION
|
Details
|
extract with EtOAc (3×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the combined organic layers in vacuo
|
Type
|
ADDITION
|
Details
|
dilute the residue with ether (100 mL)
|
Type
|
WASH
|
Details
|
wash with cooled water (3×80 mL)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the organic layer in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid, 3.2 g, 89% yield
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1N=C2N(C1)CCC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |